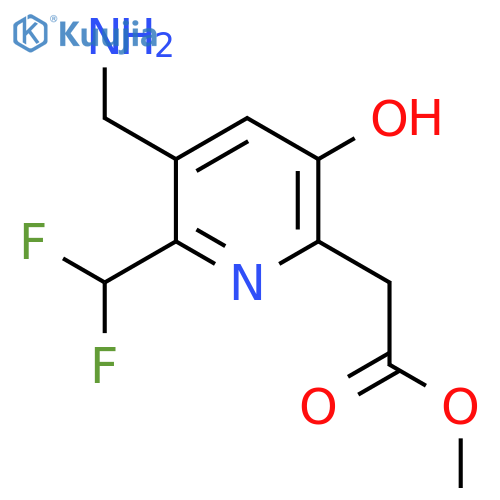

Cas no 1805494-03-4 (Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate)

Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate

-

- インチ: 1S/C10H12F2N2O3/c1-17-8(16)3-6-7(15)2-5(4-13)9(14-6)10(11)12/h2,10,15H,3-4,13H2,1H3

- InChIKey: ORRZAWIWJBTIAY-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(CN)=CC(=C(CC(=O)OC)N=1)O)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 266

- トポロジー分子極性表面積: 85.4

- 疎水性パラメータ計算基準値(XlogP): -0.2

Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029026051-500mg |

Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate |

1805494-03-4 | 95% | 500mg |

$1,853.50 | 2022-04-01 | |

| Alichem | A029026051-250mg |

Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate |

1805494-03-4 | 95% | 250mg |

$1,019.20 | 2022-04-01 | |

| Alichem | A029026051-1g |

Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate |

1805494-03-4 | 95% | 1g |

$3,184.50 | 2022-04-01 |

Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate 関連文献

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetateに関する追加情報

Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate: A Comprehensive Overview

Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate is a compound with the CAS number 1805494-03-4, which has garnered significant attention in the field of organic chemistry and pharmacology. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and it incorporates several functional groups that contribute to its unique chemical properties and potential applications. The structure of this compound includes an aminomethyl group at position 3, a difluoromethyl group at position 2, a hydroxyl group at position 5, and an acetate ester group at position 6. These substituents not only influence the compound's reactivity but also play a crucial role in its biological activity.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of anti-tumor and anti-inflammatory agents. The presence of the aminomethyl group in this compound is known to enhance its ability to interact with biological targets, such as enzymes or receptors, making it a promising candidate for therapeutic applications. Additionally, the difluoromethyl group introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and improve its pharmacokinetic profile.

The hydroxyl group at position 5 adds hydrophilicity to the molecule, which is essential for its solubility in aqueous environments and its ability to participate in hydrogen bonding interactions. This feature is particularly advantageous in drug design, where solubility and bioavailability are critical factors. Furthermore, the acetate ester group at position 6 serves as a protecting group for the hydroxyl moiety during synthesis and can be easily hydrolyzed under specific conditions to yield the corresponding carboxylic acid derivative.

From a synthetic perspective, Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate can be prepared through a variety of routes, including nucleophilic substitution, coupling reactions, and oxidation processes. The choice of synthetic methodology depends on the availability of starting materials and the desired stereochemical outcomes. Recent advancements in catalytic asymmetric synthesis have enabled researchers to construct this compound with high enantioselectivity, which is essential for studying its stereochemical effects on biological activity.

One of the most exciting aspects of this compound is its potential as a lead molecule in drug discovery programs. Researchers have demonstrated that pyridine derivatives with similar substituents exhibit potent inhibitory activity against key enzymes involved in cancer progression and inflammation. For instance, studies have shown that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are central players in inflammatory processes. Additionally, its ability to modulate signaling pathways associated with cell proliferation and apoptosis makes it a compelling candidate for anti-cancer therapies.

Another area where this compound has shown promise is in the development of antibiotics. The presence of multiple functional groups allows for interactions with bacterial cell membranes or enzymes, potentially disrupting their normal functions. Recent research has focused on optimizing its structure to enhance its antimicrobial properties while minimizing toxicity to human cells.

In terms of analytical characterization, Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate can be thoroughly analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide insights into its molecular structure, purity, and stability under various conditions. For example, NMR spectroscopy can be used to confirm the positions of substituents on the pyridine ring and to study intermolecular interactions that may influence its physical properties.

The stability of this compound under different environmental conditions is another critical factor to consider. Studies have shown that it exhibits good thermal stability up to certain temperatures but may undergo decomposition or rearrangement under extreme conditions. Similarly, its behavior in aqueous solutions or organic solvents can be influenced by pH levels and exposure time. Understanding these factors is essential for ensuring its safe handling and storage during synthesis and subsequent applications.

From an industrial perspective, the synthesis and purification of Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate require careful optimization to achieve high yields and purity levels. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), has proven invaluable in isolating this compound from complex reaction mixtures. Additionally, green chemistry principles are increasingly being incorporated into its production processes to minimize waste generation and reduce environmental impact.

In conclusion, Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate represents a versatile platform for exploring novel chemical entities with potential therapeutic applications. Its unique combination of functional groups makes it an attractive target for further research into drug design and development. As advancements in synthetic methodologies continue to emerge, it is likely that this compound will play an even more significant role in addressing unmet medical needs across various therapeutic areas.

1805494-03-4 (Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate) 関連製品

- 2228921-29-5(2-2-(methylsulfanyl)phenylethane-1-thiol)

- 2137551-71-2(2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid)

- 2381-08-0(Cysteinesulfinic acid)

- 99856-51-6(7-Amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one)

- 2172522-60-8(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid)

- 1805113-91-0(5-Bromo-2-nitro-4-(trifluoromethoxy)toluene)

- 896069-58-2((2Z)-6-hydroxy-7-(pyrrolidin-1-yl)methyl-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)

- 2364585-03-3(5-(2-Bromo-3,6-difluorophenyl)oxazole)

- 776-33-0(1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene)

- 2137514-39-5(tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate)